

Spectroscopic Profile of Benzene-1,3,5-tricarbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: Benzene-1,3,5-tricarbaldehyde

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This technical guide provides an in-depth overview of the spectroscopic data for **Benzene-1,3,5-tricarbaldehyde** (also known as 1,3,5-triformylbenzene), a key building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. This document compiles quantitative spectroscopic data, detailed experimental methodologies, and a logical workflow for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Infrared (IR) spectroscopy for **Benzene-1,3,5-tricarbaldehyde**.

^1H NMR	Chemical Shift (δ) ppm	Multiplicity	Solvent
Aldehyde Protons	~10.15	Singlet	CDCl_3
Aromatic Protons	~8.40	Singlet	CDCl_3
Aldehyde Protons	~9.94	Singlet	DMSO-d_6 [1]
Aromatic Protons	Not specified	Not specified	DMSO-d_6

¹³ C NMR	Chemical Shift (δ) ppm	Assignment	Solvent
Carbonyl Carbon	~191.2	C=O	Not specified
Aromatic Carbon	~137.5	C-CHO	Not specified
Aromatic Carbon	~134.8	C-H	Not specified
Carbonyl Carbon	~185.93	C=O	DMSO-d ₆ [1]
Aromatic Carbon	~160.60	C-N (in derivative)	DMSO-d ₆ [1]
Aromatic Carbon	~95.68	C-Br (in precursor)	DMSO-d ₆ [1]

Infrared (IR) Spectroscopy	Wavenumber (cm ⁻¹)	Assignment
C=O Stretch	~1690	Aldehyde Carbonyl
C-H Stretch	~2800	Aldehyde C-H

Mass Spectrometry: While detailed fragmentation data is not readily available in the searched literature, Gas Chromatography-Mass Spectrometry (GC-MS) is a cited technique for confirming the molecular weight of **Benzene-1,3,5-tricarbaldehyde**, which is 162.14 g/mol .

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **Benzene-1,3,5-tricarbaldehyde**, as compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[\[1\]](#)

Sample Preparation:

- Dissolve a small amount of **Benzene-1,3,5-tricarbaldehyde** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The concentration is typically in the range of 5-10 mg/mL.

- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Sequence: A standard single-pulse sequence is used.
- Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.
- Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

^{13}C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Number of Scans: Due to the lower natural abundance of ^{13}C , a larger number of scans (typically 1024 or more) is required.
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Spectral Width: A spectral width of around 200-220 ppm is appropriate for observing both aromatic and carbonyl carbons.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometers are commonly used. Many modern instruments are equipped with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **Benzene-1,3,5-tricarbaldehyde** powder directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: Typically scanned from 4000 to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is a suitable instrument for the analysis of **Benzene-1,3,5-tricarbaldehyde**.

Sample Preparation:

- Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

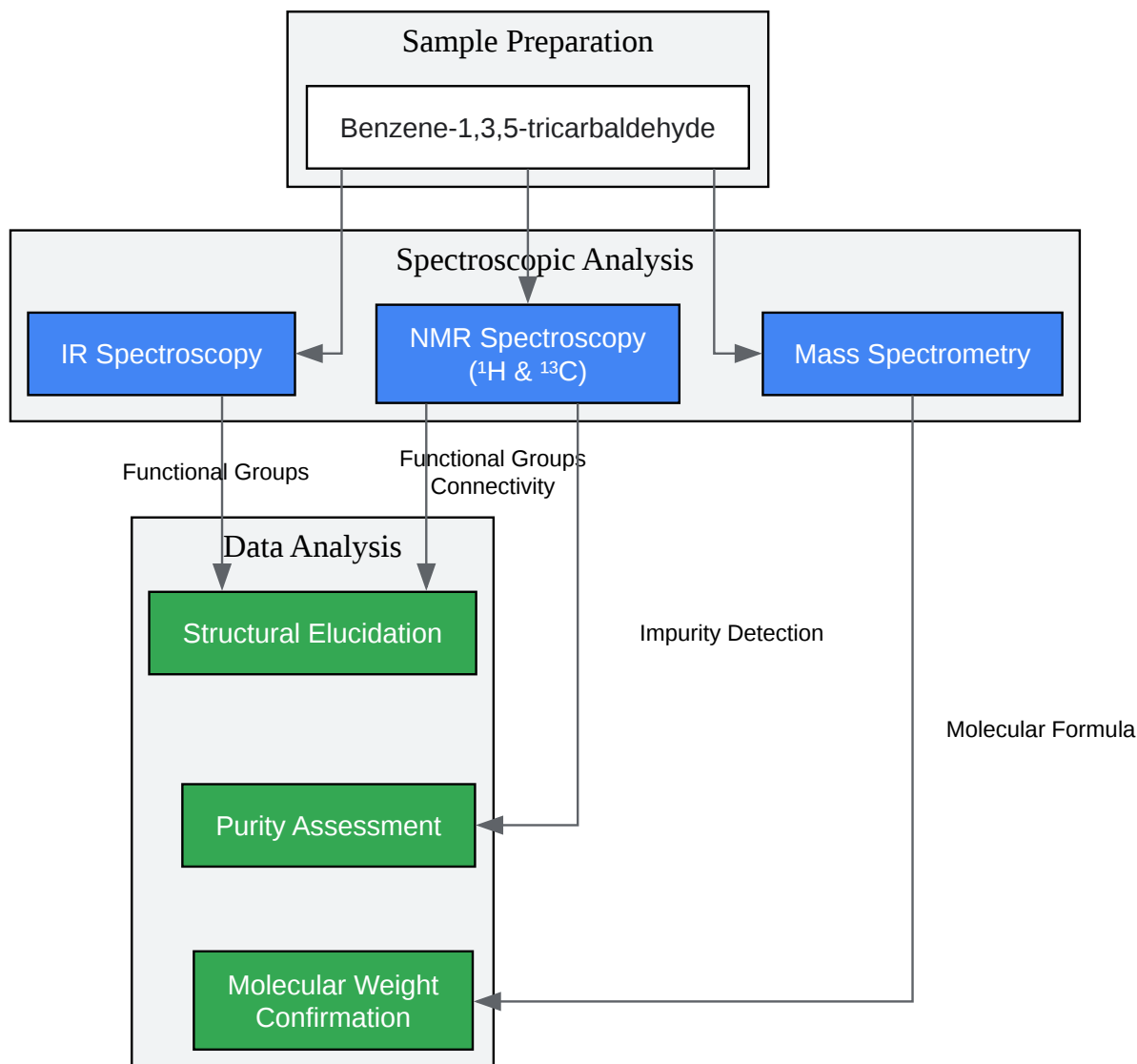
GC-MS Analysis:

- Injection: A small volume (typically 1 μL) of the solution is injected into the GC inlet.
- GC Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms) is often used.
- Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

- Ionization Mode: Electron Ionization (EI) at 70 eV is the most common method for this type of molecule.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
- Mass Range: A scan range of m/z 40-400 is generally appropriate.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Benzene-1,3,5-tricarbaldehyde**.



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References

- 1. apps.dtic.mil [apps.dtic.mil]
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